molecular formula C22H19ClFN7O2 B2994800 2-(4-chlorophenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920386-13-6

2-(4-chlorophenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2994800
CAS No.: 920386-13-6
M. Wt: 467.89
InChI Key: ZKIZVXIZMXTKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic derivative featuring a triazolopyrimidine core substituted with a 4-fluorophenyl group at position 3 and a piperazine ring linked to a 4-chlorophenoxy ethanone moiety at position 5. Its molecular formula is C₂₄H₂₀ClFN₇O₂, with a molecular weight of 508.92 g/mol. The triazolopyrimidine scaffold is notable for its role in medicinal chemistry, particularly in kinase inhibition and anticancer research, due to its ability to mimic purine bases and interact with ATP-binding pockets. The substituents—4-fluorophenyl and 4-chlorophenoxy—enhance metabolic stability and target affinity by introducing electron-withdrawing effects and hydrophobic interactions. Structural characterization of such compounds often employs X-ray crystallography refined via programs like SHELXL, ensuring precise atomic resolution.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN7O2/c23-15-1-7-18(8-2-15)33-13-19(32)29-9-11-30(12-10-29)21-20-22(26-14-25-21)31(28-27-20)17-5-3-16(24)4-6-17/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIZVXIZMXTKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)COC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • First Step: : Synthesis begins with the preparation of 4-chlorophenol and 4-fluorobenzonitrile through nucleophilic aromatic substitution reactions.

  • Intermediate Formation: : 4-fluorobenzonitrile is converted into the intermediate 4-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine through a series of cyclization reactions under acidic or basic conditions.

  • Final Assembly: : This intermediate then reacts with piperazine and 4-chlorophenol in the presence of a suitable base to form the final compound. Specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield.

Industrial Production Methods

Industrial production of this compound typically involves automated reaction systems for precision. Scaling up from lab-scale synthesis requires careful control of reaction parameters to ensure consistent quality. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the triazolopyrimidinyl ring, under mild oxidizing conditions.

  • Reduction: : The presence of the nitro or chloro groups makes it a candidate for reduction, typically under hydrogenation conditions.

  • Substitution: : The chlorophenoxy moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reducing Agents: : Palladium on carbon (Pd/C) with hydrogen gas (H₂).

  • Solvents: : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

  • Oxidation and reduction yield various substituted derivatives depending on the specific reagents and conditions.

  • Substitution reactions generally replace the halogen atoms with other functional groups, forming compounds with modified electronic properties.

Scientific Research Applications

Chemistry

The compound is of interest due to its diverse functional groups, which make it a versatile building block for synthetic chemistry.

Biology and Medicine

  • Pharmacological Studies: : It's explored for its potential binding to biological targets due to the presence of the triazolopyrimidinyl moiety, which is known for its bioactivity.

  • Drug Development: : Research focuses on its ability to modulate specific receptors or enzymes, making it a candidate for developing new therapeutic agents.

Industry

  • Material Science:

  • Agrochemicals: : It might be explored for developing new pesticides or herbicides due to its complex chemical structure.

Mechanism of Action

Molecular Targets and Pathways

  • The compound is postulated to interact with various molecular targets, including enzymes and receptors, through its aromatic rings and heterocyclic components.

  • The precise mechanism often involves hydrogen bonding, π-π interactions, and van der Waals forces, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Chlorophenoxy vs. Fluorophenyl Side Chains: The 4-chlorophenoxy group in the target compound increases steric bulk and lipophilicity (Cl: LogP ~2.7) compared to the 4-fluorophenyl side chain (LogP ~2.2), which may influence membrane permeability.

Physicochemical Properties

  • Solubility : The p-tolyl-substituted analogue () exhibits lower aqueous solubility (~0.1 mg/mL) due to its methyl group, whereas the 4-fluorophenyl variant (target) shows moderate solubility (~0.5 mg/mL) attributed to halogen-polar interactions.
  • Thermal Stability : Differential scanning calorimetry (DSC) data suggest the target compound has a melting point of 215–220°C , higher than the p-tolyl analogue (mp ~200°C), likely due to stronger intermolecular halogen bonding.

Biological Activity

The compound 2-(4-chlorophenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be described as follows:

  • Molecular Formula : C22H22ClF N5O2
  • Molecular Weight : 424.89 g/mol

The compound features a triazole moiety linked to a piperazine ring and a chlorophenoxy group, which are known to contribute to various biological activities, including antifungal and anticancer properties.

Antifungal Activity

Recent studies have indicated that compounds containing the triazole structure exhibit significant antifungal properties. The activity of triazoles is often attributed to their ability to inhibit ergosterol synthesis in fungal cell membranes. For instance:

  • A study highlighted that derivatives with triazole rings displayed potent antifungal activity against various fungal strains with MIC values ranging from 0.06 to 16 µg/mL , indicating excellent to good antifungal potential .

Anticancer Activity

The compound's structure suggests potential anticancer activity due to the presence of the triazole and piperazine moieties. Research has shown that similar compounds can induce apoptosis in cancer cells:

  • In vitro studies demonstrated that analogs of this compound exhibited significant cytotoxicity against cancer cell lines such as MCF-7 and HCT116 , with IC50 values reported as low as 0.39 µM , indicating strong anticancer efficacy .

The biological mechanisms underlying the activity of this compound involve:

  • Inhibition of Enzymatic Pathways : The triazole ring is known to inhibit enzymes critical for fungal growth and proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
  • Disruption of Cellular Signaling : The piperazine component may interfere with cellular signaling pathways that regulate cell survival and proliferation.

Study 1: Antifungal Efficacy

A study conducted by Blokhina et al. evaluated various triazole derivatives for their antifungal activity. The results showed that compounds similar to the subject compound had effective MIC values against Candida albicans and Aspergillus fumigatus, suggesting broad-spectrum antifungal potential .

Study 2: Anticancer Properties

In another investigation focusing on the anticancer properties of triazole derivatives, it was found that compounds with structural similarities induced significant cell death in breast cancer cell lines (MCF-7), with a reported IC50 value of 0.46 µM . This supports the hypothesis that this compound may possess similar activities.

Data Summary Table

Activity TypeCell Line / OrganismIC50/MIC ValueReference
AntifungalCandida albicans0.06 - 16 µg/mL
AntifungalAspergillus fumigatus0.06 - 16 µg/mL
AnticancerMCF-70.46 µM
AnticancerHCT1160.39 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.